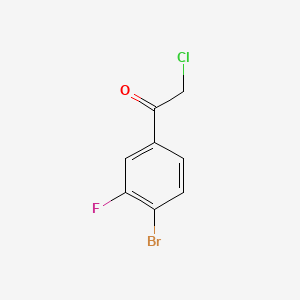

1-(4-Bromo-3-fluorophenyl)-2-chloroethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWURIFGJSWLEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693598 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260857-14-4 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Ketones in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medicinal chemistry. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, α-haloketones have emerged as highly versatile synthetic intermediates. This guide provides an in-depth technical overview of 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone , a trifunctionalized building block with the CAS Number 1260857-14-4 , highlighting its synthesis, properties, and critical role as a precursor in the development of targeted therapeutics.[1]

Physicochemical Properties and Structural Attributes

This compound is a solid at room temperature, typically appearing as a white to yellow crystalline powder. Its molecular structure, featuring a bromo, fluoro, and chloro substituent, offers multiple reaction sites for synthetic chemists to elaborate upon, making it a valuable component in the synthesis of complex molecules.

| Property | Value | Source |

| CAS Number | 1260857-14-4 | [1] |

| Molecular Formula | C₈H₅BrClFO | |

| Molecular Weight | 251.48 g/mol | [1] |

| Physical Form | White to Yellow Solid | |

| Storage Temperature | 2-8°C, Inert atmosphere | [1] |

Synthesis of this compound: A Mechanistic Perspective

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with chloroacetyl chloride. This electrophilic aromatic substitution reaction is a fundamental transformation in organic synthesis for the formation of aryl ketones.

Reaction Mechanism: The Friedel-Crafts Acylation

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The mechanism proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the chloroacetyl chloride by coordinating to the carbonyl oxygen, followed by the departure of the chloride to form a highly reactive and resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of 1-bromo-2-fluorobenzene acts as a nucleophile, attacking the electrophilic acylium ion. The position of the acylation is directed by the existing substituents on the aromatic ring.

-

Rearomatization: A base, often the tetrachloroaluminate complex formed in the first step, removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) to a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add chloroacetyl chloride (1.05 eq) dropwise to the stirred suspension. Following the addition, add 1-bromo-2-fluorobenzene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Applications in Drug Development: A Gateway to Targeted Therapies

The strategic placement of three distinct halogen atoms on the this compound scaffold makes it a highly valuable precursor for the synthesis of a variety of pharmacologically active molecules. The chloroacetyl group is a potent electrophile, readily undergoing nucleophilic substitution with various nucleophiles, while the bromo and fluoro substituents on the phenyl ring can be exploited for further modifications, such as cross-coupling reactions, or can contribute directly to the binding of the final molecule to its biological target.

Role as an Intermediate in the Synthesis of Aurora Kinase Inhibitors

A significant application of halogenated phenyl ketones is in the development of Aurora kinase inhibitors . Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of numerous cancers, making them attractive targets for anticancer drug development.[2][3][4]

While a direct synthesis of a marketed drug from this compound is not explicitly detailed in publicly available literature, its structural motifs are present in several Aurora kinase inhibitors currently under investigation. The general synthetic strategy involves the reaction of the α-chloro ketone with a nucleophilic core, often a heterocyclic amine, to construct the central scaffold of the inhibitor.

Caption: General synthetic route to kinase inhibitors.

Signaling Pathway Implication: Inhibition of Mitotic Progression

Aurora kinases, particularly Aurora A and Aurora B, are key regulators of multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Small molecule inhibitors that target these kinases can disrupt these processes, leading to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells.

Caption: Role of Aurora kinases in mitosis and their inhibition.

Safety and Handling

As an α-haloketone, this compound is a reactive and potentially hazardous compound. It is classified as a substance that can cause skin irritation and serious eye irritation, and may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion: A Versatile Tool for Future Drug Discovery

This compound represents a strategically designed chemical building block with significant potential for the synthesis of novel therapeutic agents. Its trifunctionalized nature provides a versatile platform for the construction of complex molecular architectures, particularly in the realm of kinase inhibitor development. As our understanding of the molecular drivers of diseases like cancer continues to grow, the demand for such sophisticated and adaptable synthetic intermediates will undoubtedly increase, solidifying the importance of compounds like this compound in the future of medicinal chemistry.

References

-

Wikipedia. (2023, October 27). Aurora kinase inhibitor. Retrieved from [Link]

-

Cheung, C. H. Y., Coumar, M. S., Hsieh, H. P., & Chang, J. Y. (2010). Aurora kinase inhibitors as anti-cancer therapy. Anticancer Drugs, 21(4), 339–350. Retrieved from [Link]

-

Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., Wang, Z., Yang, M., Wang, M., Jabali, B., Yan, W., Frett, B., Santoro, M., Carlomagno, F., & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]

-

Katsha, A., & Souto, J. A. (2011). Aurora kinase inhibitors: Progress towards the clinic. Investigational New Drugs, 29(6), 1436–1453. Retrieved from [Link]

-

BESTCHEM COMPANY LIMITED. (n.d.). Pharmaceutical, cosmetics and nutrition intermedia-PRODUCTS. Retrieved from [Link]

-

Drug Intermediates Innovations In Synthesis Techniques. (2025, March 24). Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the physical properties of the chemical compound 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone . As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the experimental rationale and the influence of molecular structure on these properties.

Chemical Identity and Core Characteristics

This compound is a halogenated aromatic ketone. A foundational understanding of its basic chemical identity is crucial before delving into its physical properties.

| Property | Value | Source |

| CAS Number | 1260857-14-4 | |

| Molecular Formula | C₈H₅BrClFO | |

| Molecular Weight | 251.48 g/mol | |

| Physical Form | White to Yellow Solid |

The presence of bromine, fluorine, and chlorine atoms on the acetophenone scaffold significantly influences its chemical reactivity and physical behavior, making it a compound of interest in synthetic chemistry and drug discovery.

Structural Influence on Physical Properties: A Theoretical Perspective

Compared to the parent acetophenone molecule, which has a melting point of 20°C and a boiling point of 202°C, the following effects can be anticipated:

-

Increased Molecular Weight and van der Waals Forces: The presence of a heavy bromine atom and a chlorine atom significantly increases the molecular weight. This leads to stronger intermolecular van der Waals forces, which would be expected to result in a higher melting point and boiling point compared to acetophenone.

-

Dipole-Dipole Interactions: The electronegative fluorine, chlorine, and oxygen atoms create significant dipole moments within the molecule. These lead to strong dipole-dipole interactions between molecules, further increasing the energy required to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).

-

Crystal Lattice Effects: As a solid, the specific arrangement of molecules in the crystal lattice will play a crucial role in determining the melting point. The shape and polarity of the molecule will influence how efficiently it can pack, affecting the strength of the lattice.

Methodologies for Experimental Determination of Physical Properties

To ensure scientific integrity, the determination of physical properties must follow validated experimental protocols. The following section details the standard methodologies that would be employed to characterize this compound.

Melting Point Determination: The Capillary Method

The melting point is a critical indicator of purity. The capillary method is a widely accepted and reliable technique for its determination.

Principle: A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is observed. A sharp melting point range (typically <1°C) is indicative of a pure compound.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the dry "White to Yellow Solid" is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The loaded capillary is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is the end of the range.

Figure 1: Workflow for Melting Point Determination.

Boiling Point Determination: The Distillation Method

For compounds that are liquid at or near room temperature, or for determining the boiling point of a thermally stable solid under reduced pressure, the distillation method is standard.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a pure substance, this is a constant at a given pressure.

Step-by-Step Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.

-

Sample Addition: The compound is placed in the distillation flask.

-

Heating: The flask is heated gently.

-

Equilibrium and Reading: As the liquid boils and the vapor condenses, a state of equilibrium is reached. The temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point. For solids, distillation under reduced pressure (vacuum distillation) is often necessary to prevent decomposition at high temperatures.

Solubility Profiling

Understanding the solubility of a compound is paramount in drug development for formulation and in synthetic chemistry for reaction and purification solvent selection.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Experimental Workflow:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).

-

Qualitative Assessment: A small, measured amount of this compound is added to a known volume of each solvent at a controlled temperature. The mixture is agitated, and the dissolution is visually observed.

-

Quantitative Determination (if required): For precise solubility measurement, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically, for example, by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Figure 2: Experimental Workflow for Solubility Profiling.

Given its halogenated and aromatic nature, this compound is expected to exhibit low solubility in water and higher solubility in common organic solvents.

Safety and Handling

Appropriate safety precautions are essential when handling this compound.

| Hazard Information | Precautionary Statements | Source |

| Signal Word: Danger | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. An inert atmosphere is recommended for storage.

Conclusion

While specific experimental data for the physical properties of this compound are not widely published, a comprehensive understanding can be built upon its chemical structure and the established methodologies for physical property determination. The presence of multiple halogen substituents and a ketone functional group suggests a solid with a relatively high melting point and boiling point, and solubility favoring organic solvents over aqueous media. The experimental protocols outlined in this guide provide a robust framework for the precise and reliable characterization of this and similar compounds, which is a critical step in its potential application in research and development.

References

"1-(4-Bromo-3-fluorophenyl)-2-chloroethanone" molecular weight

An In-Depth Technical Guide to 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone: Properties, Analysis, and Applications

Executive Summary

This compound is a halogenated acetophenone derivative that serves as a highly functionalized and valuable intermediate in synthetic organic chemistry. Its trifunctional nature—featuring bromo, fluoro, and chloro moieties—offers multiple reaction sites, making it a versatile building block, particularly in the fields of medicinal chemistry and drug discovery. The precise determination of its molecular weight is fundamental to its use in quantitative synthesis, enabling accurate stoichiometric calculations and ensuring the fidelity of subsequent complex molecular constructions. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic pathway, details robust analytical methods for its characterization and quality control, discusses its applications, and summarizes critical safety and handling protocols.

Physicochemical Properties and Data

The foundational characteristics of a chemical reagent are critical for its effective use in a research and development setting. The molecular weight, in particular, is the cornerstone of all stoichiometric considerations in reaction planning. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 251.48 g/mol | |

| Molecular Formula | C₈H₅BrClFO | [1] |

| CAS Number | 1260857-14-4 | [1] |

| Appearance | White to Yellow Solid | |

| Typical Purity | ≥ 95-97% | [1] |

| InChI Key | KWURIFGJSWLEKB-UHFFFAOYSA-N |

Expert Insight: The presence of three distinct halogens (F, Cl, Br) on a simple C8 scaffold makes this molecule a high-value intermediate. The molecular weight of 251.48 g/mol is the starting point for any synthetic chemist; it dictates the mass of material required to achieve a specific molar quantity, directly impacting reaction efficiency, yield calculations, and cost analysis.

Synthesis and Characterization

While multiple synthetic routes to substituted haloacetophenones exist, a common and logical approach involves the α-halogenation of a ketone precursor. This section details a representative protocol for the synthesis of the title compound starting from 1-(4-Bromo-3-fluorophenyl)ethanone.

Illustrative Synthetic Pathway: α-Chlorination

The synthesis proceeds via the chlorination of the α-carbon of the ketone 1-(4-bromo-3-fluorophenyl)ethanone. This precursor can be synthesized via methods such as Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.[2] The subsequent α-chlorination is a standard transformation in organic synthesis.

Diagram: Synthetic Pathway

Caption: A logical two-step synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound via α-chlorination of 1-(4-bromo-3-fluorophenyl)ethanone.

Materials:

-

1-(4-Bromo-3-fluorophenyl)ethanone (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a fume hood, dissolve 1-(4-bromo-3-fluorophenyl)ethanone in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sulfuryl chloride dropwise to the stirred solution over 15 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermicity of the reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Trustworthiness: The purity of the final compound must be validated using the analytical methods described in the following section.

Analytical Quality Control

Confirming the identity, purity, and molecular weight of the synthesized compound is a non-negotiable step. A multi-technique approach ensures a self-validating system of characterization.

Diagram: Analytical Workflow

Caption: A standard workflow for the quality control of a chemical intermediate.

Mass Spectrometry (MS) for Molecular Weight Confirmation

-

Objective: To confirm the molecular weight of 251.48 g/mol .

-

Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Result: The mass spectrum should exhibit a characteristic isotopic cluster for a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio). This will result in a complex pattern with major peaks at approximately m/z = 250, 252, and 254, confirming the elemental composition and, by extension, the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Objective: To confirm the covalent structure.

-

¹H NMR: The spectrum should show signals corresponding to the aromatic protons and the methylene (-CH₂Cl) protons. The aromatic signals will exhibit splitting patterns consistent with the 1,2,4-trisubstituted phenyl ring, and the methylene protons will appear as a singlet.

-

¹³C NMR: The spectrum will show eight distinct carbon signals, including one for the carbonyl group (C=O), one for the methylene carbon (-CH₂Cl), and six for the aromatic carbons.

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To quantify the purity of the compound.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

-

-

Result: A single major peak should be observed, with the purity calculated as the area of the main peak divided by the total area of all peaks. A result of >97% is typical for high-quality material.

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its utility stems from the reactive sites available for further modification.

-

α-Keto Halide Reactivity: The chloroacetyl group is a potent electrophile, readily reacting with nucleophiles (e.g., amines, thiols) to form new carbon-nitrogen or carbon-sulfur bonds. This is a common strategy for building heterocyclic rings (like thiazoles) or for linking the phenyl moiety to other molecular scaffolds.[3]

-

Aryl Halide Reactivity: The bromo substituent is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds at the 4-position of the phenyl ring.

-

Pharmaceutical Scaffolding: Molecules with similar structures are precursors to a wide range of biologically active compounds, including kinase inhibitors, which are a cornerstone of modern oncology treatment.[4][5] The specific substitution pattern of this compound makes it a candidate for creating novel analogues of existing drugs or entirely new chemical entities.

Safety and Handling

As a reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.

-

Hazard Classification: The compound is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314). It is also a lachrymator, meaning it is an irritant that causes tearing.[6]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses with side shields or chemical splash goggles.

-

A flame-resistant lab coat.

-

-

Handling Procedures: Avoid creating dust. Use sealed containers for storage. Handle in accordance with good industrial hygiene and safety practices.[6][7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere. Recommended storage temperature is 2-8 °C.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[6]

-

Skin: Immediately wash off with soap and plenty of water and seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[6]

-

References

- A Comparative Guide to the Synthetic Routes of 1-(4-Bromo-3-fluorophenyl)ethanone. Benchchem.

- Material Safety Data Sheet. CDH Fine Chemical.

- 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis. ChemicalBook.

- 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method. Google Patents.

- Safety Data Sheet. CymitQuimica.

- Safety Data Sheet. Thermo Fisher Scientific.

- Safety Data Sheet. GHS.

- Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.

- This compound. Sigma-Aldrich.

- 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone. ChemBK.

- This compound, 95.0%+. Yomi Lab.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate.

Sources

- 1. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. acrospharma.co.kr [acrospharma.co.kr]

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone

This guide provides a comprehensive technical overview for the synthesis of 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone, a key intermediate in the development of various pharmaceutical compounds.[1] We will delve into the prevalent synthetic strategy, the underlying chemical principles, a detailed experimental protocol, and the characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Importance

This compound is a substituted α-chloroacetophenone derivative. Such compounds are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry. The presence of multiple reactive sites—the ketone, the α-chloro group, and the substituted aromatic ring—allows for diverse subsequent chemical modifications. The bromo- and fluoro-substituents on the phenyl ring are of particular interest as they can modulate the electronic properties and metabolic stability of target molecules, making this intermediate crucial in the synthesis of novel therapeutic agents.[1]

Core Synthesis Pathway: The Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing α-chloroacetophenones is the Friedel-Crafts acylation of an appropriately substituted benzene derivative with chloroacetyl chloride. This electrophilic aromatic substitution reaction provides a straightforward route to the desired ketone.[2]

2.1. Mechanistic Rationale

The Friedel-Crafts acylation mechanism proceeds through the formation of a highly electrophilic acylium ion.[3][4][5]

-

Step 1: Generation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to activate the chloroacetyl chloride. The aluminum chloride coordinates to the chlorine atom of the acid chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This ion is a potent electrophile.

-

Step 2: Electrophilic Attack: The electron-rich π-system of the starting material, 1-bromo-2-fluorobenzene, acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Step 3: Rearomatization: A weak base, such as the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly added acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.[3][5]

2.2. Regioselectivity Considerations

In the acylation of 1-bromo-2-fluorobenzene, the directing effects of the existing substituents are crucial. Both fluorine and bromine are ortho-, para-directing deactivators. The incoming electrophile (the chloroacetyl group) will preferentially add to the positions para to the directing groups. In this case, the position para to the fluorine atom is also para to the bromine atom, leading to the desired 1,2,4-trisubstituted product.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molecular Weight | Purity |

| 1-Bromo-2-fluorobenzene | C₆H₄BrF | 175.00 g/mol | >98% |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 g/mol | >98% |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 g/mol | >99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | Anhydrous |

| Hydrochloric Acid (HCl) | HCl | 36.46 g/mol | Concentrated |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 g/mol | Saturated Solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 g/mol | Anhydrous |

| Crushed Ice | H₂O | 18.02 g/mol |

3.2. Synthesis Workflow

Caption: General workflow for the Friedel-Crafts acylation.

3.3. Detailed Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, charge 1-bromo-2-fluorobenzene and anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the flask in an ice bath to 0°C. Under a nitrogen atmosphere, add anhydrous aluminum chloride portion-wise, ensuring the temperature does not rise significantly.

-

Acylating Agent Addition: Add chloroacetyl chloride dropwise from the dropping funnel to the stirred suspension, maintaining the internal temperature below 5°C.[6] The reaction between aluminum chloride and the acyl chloride is exothermic.[3]

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring to quench the reaction.[3]

-

Extraction and Purification: Transfer the mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[3] The crude product can be further purified by column chromatography using a suitable solvent system like ethyl acetate/petroleum ether to yield pure this compound.[7]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₅BrClFO |

| Molecular Weight | 251.48 g/mol |

| Appearance | White to yellow solid |

| Purity | >97% |

| Storage Temperature | 2-8°C under an inert atmosphere |

4.1. Spectroscopic Data (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons adjacent to the carbonyl and chlorine. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling constants influenced by the fluorine atom. The methylene protons will appear as a singlet in the region of 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the methylene carbon, and the six aromatic carbons. The carbon atoms attached to or near the fluorine will show characteristic C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn. All manipulations should be carried out in a well-ventilated fume hood. Chloroacetyl chloride and aluminum chloride are corrosive and moisture-sensitive reagents that require careful handling under anhydrous conditions.[3]

Conclusion

The Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with chloroacetyl chloride provides an efficient and direct route for the synthesis of this compound. Careful control of reaction conditions, particularly temperature, and a thorough purification process are essential for obtaining a high-purity product. This versatile intermediate serves as a valuable starting point for the synthesis of more complex molecules with potential applications in the pharmaceutical industry.

References

- BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 1-(4-Bromo-3-fluorophenyl)ethanone.

- ChemicalBook. (n.d.). 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis.

- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

- Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.

- Supporting Information for "Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". (n.d.).

- Guidechem. (n.d.). How can 2-BROMO-3'-CHLORO-4'-FLUOROACETOPHENONE be prepared and used in pharmaceutical synthesis?.

- PMC. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.

- Sigma-Aldrich. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- BenchChem. (n.d.). An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- Organic Syntheses. (n.d.). Acetophenone, p-bromo.

- Khan Academy. (n.d.). Friedel-Crafts acylation.

- Google Patents. (n.d.). EP 1 020 426 B9.

- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation.

- Hilaris Publisher. (2016, August 31). Synthesis and Characterization of Bromoclenbuterol.

- SpectraBase. (n.d.). 1-(4-Bromophenyl)-2-chloro-ethanone - Optional[13C NMR] - Chemical Shifts.

- BenchChem. (n.d.). (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

1.1 IUPAC Name and Structural Representation

The correct and systematically generated IUPAC name for the compound is 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone .

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1260857-14-4[1] |

| Molecular Formula | C₈H₅BrClFO[1] |

| Molecular Weight | 251.48 g/mol [1] |

| InChI | 1S/C8H5BrClFO/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3H,4H2[1] |

| InChIKey | KWURIFGJSWLEKB-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)CCl)F)Br |

1.2 Physicochemical Properties

This α-haloketone is typically a white to yellow solid under standard conditions.[1] Its properties make it a versatile reagent in organic synthesis.

Table 2: Physicochemical Data

| Property | Value |

| Physical Form | White to Yellow Solid[1] |

| Purity | ≥97% (typical)[1] |

| Storage Conditions | Inert atmosphere, 2-8°C[1] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The primary route involves a Friedel-Crafts acylation followed by an α-halogenation.

2.1 Step 1: Friedel-Crafts Acylation of 1-Bromo-2-fluorobenzene

The synthesis initiates with the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, primarily at the position para to the bromine atom due to steric hindrance at the ortho positions.[2][3]

Reaction: 1-Bromo-2-fluorobenzene + Acetyl Chloride/Acetic Anhydride --(Lewis Acid)--> 1-(4-Bromo-3-fluorophenyl)ethanone

Causality of Experimental Choices:

-

Lewis Acid Catalyst (e.g., AlCl₃): A strong Lewis acid is crucial to generate the highly electrophilic acylium ion from the acyl chloride or anhydride.[4][5] A stoichiometric amount is often required as the product ketone can form a stable complex with the catalyst.[4][5]

-

Solvent: A dry, non-reactive solvent like dichloromethane is used to prevent quenching of the Lewis acid catalyst.[2]

-

Temperature Control: The reaction is often started at a low temperature and then refluxed to control the initial exothermic reaction and then drive it to completion.[2]

Diagram 1: Friedel-Crafts Acylation Workflow

Caption: Workflow for the Friedel-Crafts acylation step.

2.2 Step 2: α-Chlorination of 1-(4-Bromo-3-fluorophenyl)ethanone

The second key step is the selective halogenation at the α-carbon (the carbon adjacent to the carbonyl group). This is typically achieved under acidic conditions to favor mono-halogenation.[6][7][8][9]

Reaction: 1-(4-Bromo-3-fluorophenyl)ethanone + Cl₂ --(Acid Catalyst)--> this compound

Mechanism Deep Dive (Acid-Catalyzed):

-

Enol Formation: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst.[6][8][10] This enhances the acidity of the α-hydrogens, facilitating the formation of an enol intermediate through tautomerization. This is the rate-determining step.[6]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic chlorine source (e.g., Cl₂).[7][10]

-

Deprotonation: The resulting intermediate is then deprotonated to regenerate the carbonyl group and yield the final α-chloro ketone product.[6][8]

Diagram 2: Mechanism of α-Chlorination

Caption: Acid-catalyzed α-chlorination mechanism.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its bifunctional nature—an electrophilic chloromethyl ketone and a substituted aromatic ring—allows for diverse subsequent reactions.

3.1 Synthesis of Chiral Oxazolidinones

A primary application is in the synthesis of chiral oxazolidinones, which are a class of potent antibiotics. For example, it serves as a precursor to key intermediates like (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one.[11][12][13][14][15][16][17] These intermediates are crucial for developing next-generation antibiotics that can combat resistant bacterial strains.[17]

Diagram 3: Role in Pharmaceutical Synthesis

Caption: Synthetic utility in drug development pathways.

3.2 Other Potential Applications

The reactive nature of this compound makes it a versatile building block for:

-

Kinase Inhibitors: The phenyl ethanone scaffold is common in kinase inhibitors, and this compound provides a handle for modification to target specific enzymes.[18]

-

MDM2 Inhibitors: Spirooxindole structures, which can be synthesized from related building blocks, are being investigated as MDM2 inhibitors for cancer therapy.[19]

-

General Organic Synthesis: It is a valuable reagent for introducing the 4-bromo-3-fluorophenylacetyl group into various molecules, serving as a precursor for a wide range of heterocyclic and carbocyclic systems.

Safety, Handling, and Disposal

4.1 Hazard Identification

This compound is classified as a hazardous substance.

-

Signal Word: Danger[1]

-

Hazard Statements:

4.2 Protocol for Safe Handling

Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Lab coat, long pants, and closed-toe shoes.

Engineering Controls:

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Ensure an eyewash station and safety shower are readily accessible.

Handling Procedures:

-

Avoid creating dust.

-

Weigh out the required amount in a designated area within the fume hood.

-

Keep the container tightly closed when not in use.

-

Wash hands thoroughly after handling.

4.3 Disposal

Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

References

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023-01-29). [Link]

-

YouTube. mechanism of alpha-halogenation of ketones. (2019-01-09). [Link]

-

YouTube. Alpha Halogenation of Ketones. (2018-05-05). [Link]

-

Wikipedia. Ketone halogenation. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Friedel-Crafts Acetylation of Bromobenzene. [Link]

-

PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

-

Drugfuture. CAS 444335-16-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

- Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

PubChem. 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, (R)-. [Link]

-

Pharmaffiliates. CAS No : 444335-16-4 | Product Name : (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed Central. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

Sources

- 1. This compound | 1260857-14-4 [sigmaaldrich.com]

- 2. maths.tcd.ie [maths.tcd.ie]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemscene.com [chemscene.com]

- 12. CAS 444335-16-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, (R)- | C10H9BrFNO3 | CID 34177904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (5R)-3-(4-BROMO-3-FLUOROPHENYL)-5-HYDROXYMETHYLOXAZOLIDIN-2-ONE | 444335-16-4 [chemicalbook.com]

- 15. (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | 444335-16-4 [sigmaaldrich.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. benchchem.com [benchchem.com]

- 18. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

"1-(4-Bromo-3-fluorophenyl)-2-chloroethanone" safety data sheet

A Technical Guide to the Safe Handling of 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone

Abstract

This guide provides a comprehensive safety overview for this compound (CAS No. 1260857-14-4), a halogenated acetophenone derivative likely utilized as a chemical intermediate in pharmaceutical and agrochemical research. Due to its classification as a potent compound, characterized by high reactivity and significant health hazards, stringent safety protocols are imperative. This document synthesizes available data on its chemical properties, hazards, and reactivity, drawing analogies from structurally similar α-halo ketones to establish a robust framework for its safe handling, storage, emergency response, and disposal. It is intended for researchers, chemists, and drug development professionals who may handle this or similar potent compounds.

Introduction: The Imperative for a Compound-Specific Safety Ethos

This compound belongs to the class of α-halo ketones, which are well-regarded in synthetic chemistry for their utility as versatile electrophilic building blocks.[1] However, the same structural features that make them valuable—an electrophilic carbonyl carbon and a reactive α-carbon bearing a leaving group—also render them potent alkylating agents with significant toxicological profiles. The presence of bromo- and fluoro-substituents on the phenyl ring can further modulate this reactivity and toxicity.

Chemical Identity and Physicochemical Properties

Understanding a compound's physical properties is the foundation of a reliable safety assessment, influencing everything from storage conditions to emergency spill response.

| Property | Value | Source |

| CAS Number | 1260857-14-4 | |

| Molecular Formula | C₈H₅BrClFO | |

| Molecular Weight | 251.48 g/mol | |

| Physical Form | White to Yellow Solid | |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| InChI Key | KWURIFGJSWLEKB-UHFFFAOYSA-N |

Note: Properties such as melting point, boiling point, and solubility are not publicly documented. Researchers must handle the compound assuming it may have low-level volatility and should treat it as a powder hazard.

Hazard Identification and GHS Classification

The compound is classified as highly hazardous based on available data. The Globally Harmonized System (GHS) provides a clear and immediate understanding of its primary threats.

Signal Word: Danger

GHS Pictograms:

Hazard Statements:

-

H314: Causes severe skin burns and eye damage. [3][4] This is the most critical hazard. As a corrosive material, it can cause irreversible damage to tissues upon contact. The α-chloro ketone moiety makes it a potent alkylating agent, capable of reacting with biological nucleophiles in the skin and eyes.[1][5]

-

H302: Harmful if swallowed. [3][4] Ingestion can lead to severe damage to the gastrointestinal tract and systemic toxicity.[5]

Precautionary Statements:

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. [6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician. [5]

Toxicological Profile: Understanding the Mechanism of Harm

While specific toxicological studies on this compound are not available, the α-halo ketone functional group is a well-known structural alert for toxicity.

-

Alkylation and Covalent Binding: α-halo ketones are electrophilic alkylating agents. They can react with nucleophilic sites on biomolecules like DNA, proteins, and enzymes. This covalent binding can disrupt cellular function, leading to cytotoxicity, skin sensitization, and potential mutagenicity.

-

Corrosivity: The immediate corrosive effects are a result of rapid, indiscriminate reactions with proteins and lipids in tissues, leading to cell death and inflammation.[5] This is a common property for reactive acyl halides and related structures.

-

Respiratory Irritation: Although not explicitly stated, compounds of this class are often lachrymators and can cause severe respiratory irritation if inhaled as dust or vapor.[5] All handling of the solid should be performed in a certified chemical fume hood or glovebox to prevent inhalation.

Safe Handling and Personal Protective Equipment (PPE)

Given the "Danger" signal word and H314 classification, this compound must be treated as a potent chemical agent. Open handling on the bench is strictly prohibited.[7]

Engineering Controls:

-

Primary Containment: All weighing and manipulation of the solid compound must occur within a certified chemical fume hood, a ventilated balance enclosure, or, for maximum protection, a glovebox.[8] The goal is to prevent any release of powder into the laboratory environment.

-

Ventilation: The laboratory should have adequate general ventilation, with negative pressure relative to adjacent non-lab areas.

Personal Protective Equipment (PPE): A multi-layered PPE approach is mandatory.[9]

-

Eye/Face Protection: Chemical splash goggles and a full-face shield are required when handling the solid or its solutions.

-

Gloves: Double-gloving is required. Use a pair of nitrile gloves as the inner layer and a chemical-resistant glove (e.g., butyl rubber or neoprene) as the outer layer. Check glove compatibility charts and inspect gloves for any defects before use.

-

Body Protection: A chemical-resistant apron over a flame-resistant lab coat is necessary. All skin must be covered.

-

Respiratory Protection: If there is any risk of aerosol generation outside of a primary containment device, a properly fitted respirator (e.g., a full-face respirator with appropriate cartridges) is required.[5]

Emergency Procedures: A Validated Response Plan

Rapid and correct response during an emergency is critical to minimizing harm. All personnel must be trained on these procedures before handling the compound.[10]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[12]

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical assistance.[6]

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.

-

Spills: Evacuate the immediate area. For a small spill inside a fume hood, use a compatible absorbent material (e.g., vermiculite or a spill pillow, not paper towels) to contain it. For larger spills, or any spill outside of containment, evacuate the lab, close the door, and contact your institution's Environmental Health & Safety (EHS) department and emergency services immediately.[11][13]

Storage, Reactivity, and Disposal

Storage: Store the compound in a tightly sealed, clearly labeled container in a designated, locked refrigerator at 2-8°C. The storage area should be secure and accessible only to authorized personnel. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Reactivity and Incompatible Materials:

-

Strong Bases: Can induce Favorskii rearrangement or other decomposition pathways.[1]

-

Strong Oxidizing Agents: May lead to violent reactions.

-

Nucleophiles: As an alkylating agent, it will react with a wide range of nucleophiles (e.g., amines, thiols). Keep it segregated from such reagents.

-

Metals: May be corrosive to some metals.[4]

Disposal: All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[13] Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not dispose of down the drain.[13]

Conclusion

This compound is a potent and corrosive chemical intermediate that demands the highest level of safety precautions. Its hazardous nature, stemming from its α-halo ketone structure, necessitates a comprehensive safety strategy that integrates robust engineering controls, meticulous personal protective equipment protocols, and validated emergency procedures. By understanding the chemical principles behind its reactivity and toxicity, researchers can implement a self-validating system of safe practices that protects both the individual and the integrity of the research.

References

-

BradyID.com. GHS Hazard Statements - List, Codes & Implementation. [Link]

-

Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

-

Wikipedia. α-Halo ketone. [Link]

-

Emergency Procedure Guide - Corrosive Liquids. [Link]

-

ACTenviro. How To Effectively Handle and Manage Corrosive Chemicals. (2024). [Link]

-

The Chemistry Blog. Safe Handling of Corrosive Chemicals. (2024). [Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]

-

Safe Work Australia. Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. [Link]

-

New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

-

Stoffenmanager. H-phrases (hazard statements). [Link]

-

Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. [Link]

-

Eurofins Scientific. The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]

-

tks. Potent compound safety in the laboratory. [Link]

-

Outsourced Pharma. Best Practices For Handling Potent APIs. (2015). [Link]

-

Yasuda, M., et al. Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. PubMed, (1999). [Link]

-

Morgan, D. L., et al. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione. NIH, (2016). [Link]

-

Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

-

Yasuda, M., et al. Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones. Journal of the American Chemical Society, (2002). [Link]

-

The Organic Chemistry Tutor. Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. YouTube, (2021). [Link]

Sources

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]

- 4. H-phrases (hazard statements) [stoffenmanager.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. echemi.com [echemi.com]

- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. trainingrpq.com.au [trainingrpq.com.au]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 13. actenviro.com [actenviro.com]

"1-(4-Bromo-3-fluorophenyl)-2-chloroethanone" reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a trifunctional synthetic intermediate of significant interest in medicinal chemistry and drug development. Its chemical architecture, featuring an α-chloroketone moiety, a ketone carbonyl group, and a halogenated aromatic ring, provides three distinct and orthogonal points for chemical modification. This guide offers a comprehensive analysis of the compound's reactivity, grounded in established mechanistic principles. We will explore the key transformations at each reactive center, explain the causality behind experimental choices, and provide validated protocols for its application in synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic versatility of this valuable building block.

Molecular Architecture and Electronic Profile

At its core, the reactivity of this compound is governed by the interplay of its functional groups. The molecule possesses three primary reactive sites, each with a unique electronic character that dictates its chemical behavior.

-

The α-Carbon: The carbon atom adjacent to the carbonyl group is rendered highly electrophilic by two main factors: the inductive electron-withdrawing effect of the adjacent chlorine atom and the resonance effect of the carbonyl group. This makes it an exceptionally potent site for nucleophilic attack.

-

The Carbonyl Carbon: As with all ketones, the carbonyl carbon carries a partial positive charge due to the high electronegativity of the oxygen atom, making it susceptible to nucleophilic addition reactions.

-

The Aromatic Ring: The C-Br bond on the phenyl ring serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of complex biaryl structures.

The following diagram illustrates these key reactive centers.

Caption: Key reactive centers of this compound.

Reactivity at the α-Carbon: A Hub for Nucleophilic Substitution

The most prominent feature of this molecule's reactivity is its nature as a potent alkylating agent, a characteristic of α-halo ketones.[1] The chloroacetyl group is highly susceptible to nucleophilic substitution.

Mechanistic Considerations: The SN2 Pathway

Reactions at the α-carbon proceed almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The alternative SN1 pathway is strongly disfavored because it would require the formation of a primary carbocation adjacent to an electron-withdrawing carbonyl group, which is an energetically unfavorable intermediate.[2]

The SN2 reactivity of α-chloroketones is significantly enhanced compared to simple alkyl chlorides like 1-chloropropane.[1][3] This heightened reactivity is attributed to the stabilization of the trigonal bipyramidal transition state by the adjacent carbonyl group, which helps to delocalize the developing negative charge.[3]

It is crucial to select nucleophiles with care. While a wide range of nucleophiles can be employed, strongly basic ones may lead to side reactions, such as enolate formation.[2] Therefore, less basic nucleophiles are generally preferred for clean substitution at the α-position.[2]

Synthetic Applications: Heterocycle Formation

This SN2 reactivity makes this compound an excellent precursor for constructing heterocyclic systems. For instance, it can react with thioamides or thioureas to form thiazole rings, a common scaffold in pharmacologically active molecules.[1] Similarly, reactions with primary amines are a straightforward route to α-aminoketones, which are themselves versatile intermediates.

Representative Protocol: Synthesis of an α-Aminoketone

This protocol details the SN2 reaction with a primary amine, a foundational step for many synthetic pathways.

Objective: To synthesize 1-(4-bromo-3-fluorophenyl)-2-(tert-butylamino)ethanone.

Materials:

-

This compound

-

tert-Butylamine

-

Methanol (or other suitable polar aprotic solvent)

-

Sodium borohydride (for optional subsequent reduction)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add tert-butylamine (2.0-2.5 eq) to the stirred solution. The excess amine acts as both the nucleophile and a base to neutralize the HCl generated.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

-

Perform an aqueous work-up: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product via column chromatography on silica gel to yield the pure α-aminoketone.

Caption: Experimental workflow for SN2 amination.

Reactivity at the Carbonyl Group

While the α-carbon is the most reactive site for substitution, the carbonyl group retains its characteristic electrophilicity and can undergo nucleophilic addition.

Competition Between α-Substitution and Carbonyl Attack

In certain cases, a nucleophile may attack the carbonyl carbon instead of the α-carbon.[4] This competition is highly dependent on the nature of the nucleophile and the reaction conditions. For example, uncatalyzed reactions with organotin enolates tend to favor attack at the carbonyl group, yielding aldol-type products.[5][6] However, the addition of a Lewis acid catalyst, such as a zinc halide, can direct the reaction towards α-substitution.[5][6] The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the α-carbon and facilitating the displacement of the chloride.

Reduction to a Secondary Alcohol

A common and synthetically useful transformation is the reduction of the ketone to a secondary alcohol. This is typically achieved with high efficiency using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation is often performed sequentially after an initial SN2 reaction at the α-carbon, as demonstrated in the synthesis of clenbuterol analogues.

Reactivity at the Aromatic Ring: Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent on the phenyl ring provides a robust and reliable handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.[7][8]

The Suzuki-Miyaura Coupling Mechanism

The Suzuki reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[7][9] The catalytic cycle is a well-established three-step process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aromatic ring, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the activated boronic acid (in the form of a boronate species) is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.[7]

Sources

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 3. youtube.com [youtube.com]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki Coupling [organic-chemistry.org]

The Versatile Role of 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone in Modern Medicinal Chemistry: A Synthetic and Application Guide

Abstract

The intricate dance of atoms in drug discovery often begins with a versatile, reactive scaffold. 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone, a halogenated α-chloroacetophenone, represents such a cornerstone. Its unique electronic and steric properties, conferred by the bromo and fluoro substituents on the phenyl ring, combined with the reactive α-chloro ketone moiety, make it a highly valuable starting material for the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry. This guide provides an in-depth exploration of the core applications of this compound, focusing on its utility in constructing key pharmacophores such as thiazoles, thiophenes, pyrimidines, and oxazolidinones. We will delve into the synthetic methodologies, the rationale behind their application, and the biological significance of the resulting molecular architectures, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: Unpacking the Potential of a Multifaceted Building Block

This compound (Figure 1) is a solid, crystalline compound characterized by a molecular weight of 251.48 g/mol and the linear formula C₈H₅BrClFO. Its structure is primed for a variety of chemical transformations pivotal to the synthesis of bioactive molecules.

-

The α-Chloro Ketone Moiety: This functional group is the engine of the molecule's reactivity. The electron-withdrawing carbonyl group activates the adjacent carbon, making the chlorine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity is the foundation for the construction of numerous heterocyclic rings.

-

The 4-Bromo-3-fluorophenyl Group: This substituted aromatic ring is not merely a passive scaffold. The presence of bromine and fluorine atoms significantly influences the molecule's electronic properties and lipophilicity. The bromo group provides a site for further functionalization through cross-coupling reactions, while the fluoro group can enhance metabolic stability and binding affinity to biological targets. This particular substitution pattern is found in a number of pharmacologically active compounds, highlighting its importance in modulating biological activity.

This guide will explore the synthetic pathways where this compound serves as a key precursor, leading to compounds with potential antimicrobial and anticancer activities.

Synthesis of Thiazoles: A Gateway to Antimicrobial Agents

The thiazole ring is a prominent scaffold in a multitude of FDA-approved drugs, valued for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing this heterocyclic system, and this compound is an ideal substrate for this reaction.

The Hantzsch Thiazole Synthesis: Mechanism and Application

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thioamide. The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring.

The use of this compound in this synthesis leads to the formation of 2-amino-4-(4-bromo-3-fluorophenyl)thiazoles, a class of compounds with significant therapeutic potential.

Experimental Protocol: Synthesis of 2-Amino-4-(4-bromo-3-fluorophenyl)thiazole

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol

-

Reflux condenser

-

Stirring plate and magnetic stirrer

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add thiourea to the solution and stir to dissolve.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-amino-4-(4-bromo-3-fluorophenyl)thiazole.

Expected Outcome:

This procedure typically yields the desired thiazole derivative in good to excellent yields. The product can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry. The resulting 2-aminothiazole can serve as a versatile intermediate for further derivatization to explore its structure-activity relationship (SAR).

Thiophene Synthesis via the Gewald Reaction: Accessing Anticancer Scaffolds

Thiophene and its derivatives are another class of sulfur-containing heterocycles with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2][3][4][5] The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes, and it can be adapted for use with α-haloketones like our title compound.

The Gewald Reaction: A Versatile Approach

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. A variation of this reaction can utilize an α-haloketone, where the halogen is displaced by a sulfur nucleophile in situ. This leads to the formation of highly substituted 2-aminothiophenes.

Experimental Protocol: Synthesis of 2-Amino-3-carboxyethyl-4-(4-bromo-3-fluorophenyl)thiophene

Materials:

-

This compound (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine or another suitable base (catalytic amount)

-

Ethanol or another suitable solvent

-

Standard laboratory glassware for reflux and workup

Procedure:

-

In a round-bottom flask, combine this compound, ethyl cyanoacetate, and elemental sulfur in ethanol.

-

Add a catalytic amount of morpholine to the mixture.

-

Heat the reaction mixture to reflux with stirring for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into a beaker of ice water.

-